molecular formula C12H9N3 B1581020 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- CAS No. 1206-85-5

1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-

Cat. No. B1581020
CAS RN: 1206-85-5
M. Wt: 195.22 g/mol
InChI Key: WURVTDKUHZJPJX-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-, also known as 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile, is a chemical compound with the molecular formula C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .


Molecular Structure Analysis

The molecular structure of 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- consists of a benzene ring substituted with three nitrile groups and three methyl groups . The exact spatial arrangement and bond lengths/angles would require more specific spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- is a solid at room temperature . It has a predicted density of 1.16±0.1 g/cm3 . More specific physical and chemical properties such as solubility, specific heat capacity, and others are not provided in the available resources.

Scientific Research Applications

Organometallic Synthesis and Structural Studies

Benzene derivatives, including those with dimethylgallyl substituents, have been synthesized for their potential applications in organometallic chemistry. For example, compounds with substituents in 1,3,5-positions have been prepared and studied for their solid-state structures and redistribution reactions. These compounds demonstrate interesting behaviors in solution and solid state, potentially leading to the development of new materials with unique electronic and structural properties (Jutzi et al., 2009).

Synthesis of Functionalized Benzenes

Functionalized 1,2-bis(trimethylsilyl)benzenes serve as key starting materials for various applications, including the synthesis of benzyne precursors and Lewis acid catalysts. Efficient high-yield routes have been developed for these materials, demonstrating their versatility in synthetic chemistry and potential applications in organic electronics and catalysis (Reus et al., 2012).

Porous Materials and Reactivity

Investigations into porous phenylacetylene silver salts have shown that modifications to the central aromatic ring of 1,3,5-tris(4-ethynylbenzonitrile)benzene can lead to materials with variable pore sizes and chemical functionalities. These materials are of interest for their potential applications in gas storage, separation technologies, and catalysis due to their customizable structural and functional properties (Kiang et al., 1999).

Electrocatalysis and Conducting Polymers

Novel 1,3,5-tris(oligothienyl)benzenes have been synthesized and studied for their electrochemical properties. These materials, due to their optimized three-dimensional geometry, are used in the development of two- or three-dimensional conducting polymers, highlighting their potential applications in energy storage and conversion devices (Chérioux & Guyard, 2001).

Catalysis and Material Synthesis

Metal organic frameworks (MOFs) and other heterogeneous catalysts based on benzenetricarboxylates have shown efficiency in various reactions, including the oxidation of benzylic compounds. These catalysts are notable for their reusability and stability, making them attractive for industrial applications in green chemistry and sustainable processes (Dhakshinamoorthy et al., 2009).

Safety And Hazards

While specific safety and hazard data for 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes, and using it in a well-ventilated area .

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURVTDKUHZJPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152925
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-

CAS RN

1206-85-5
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CuCN (220 g, 243 mmol) and pyridine (146.7 g, 1.85 mol) were added to a high pressure reaction vessel, and well mixed, and then 2,4,6-tribromo-1,3,5-trimethylbenzene(25 g, 75.8 mmol) was added thereto. The reaction mixture was reacted at 205° C. for 2 hours. Cu therein was excluded with excessive methylene diamine, and then filtered by MC. Water in the reaction mixture was eliminated over MgSO4, and then solvent therein was evaporated in vacuum. The residue was absorbed to silica gel column and separated with a tube chromatography (Hx:MC=3:1) to obtain white solid [yield : 6 g (40.59%)].
Name
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
146.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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